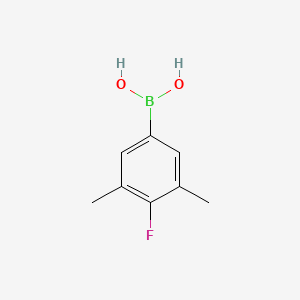

(4-Fluoro-3,5-dimethylphenyl)boronic acid

描述

(4-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2) is a boronic acid derivative with the molecular formula C₈H₁₀BFO₂ and a molecular weight of 167.97 g/mol. It features a fluorine atom at the para position and methyl groups at the meta positions of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials chemistry. It requires storage under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen .

Safety data indicates hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

属性

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIOZTCJOZUCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590197 | |

| Record name | (4-Fluoro-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342636-66-2 | |

| Record name | (4-Fluoro-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

(4-Fluoro-3,5-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-fluoro-3,5-dimethylphenylacetylene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide . Another method includes the direct borylation of 4-fluoro-3,5-dimethylbenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration or borylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most widely studied application, enabling carbon-carbon bond formation between the boronic acid and aryl/vinyl halides.

Mechanism

-

Oxidative Addition : Pd⁰ catalyst reacts with aryl halide to form Pd²⁺ complex.

-

Transmetalation : Boronic acid transfers its aryl group to Pd²⁺ via base-assisted B-O bond cleavage.

-

Reductive Elimination : Pd²⁺ releases the coupled product, regenerating Pd⁰ .

Key Parameters

| Condition | Typical Value | Impact on Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 72–82% | |

| Base | K₂CO₃ or Ag₂CO₃ | Optimizes pH | |

| Solvent | DMF, THF, or MeCN | 41–75% | |

| Temperature | 60–100°C | Faster kinetics |

-

Substituent Effects : The electron-withdrawing fluorine reduces reactivity compared to electron-rich analogs, requiring higher catalyst loadings (10–15 mol% Pd) .

-

Scale-Up : Continuous flow systems improve efficiency for industrial applications.

Heck Reactions

Used for C–C bond formation between boronic acids and alkenes.

Example Reaction

(4-Fluoro-3,5-dimethylphenyl)boronic acid + Styrene → 4-Fluoro-3,5-dimethylstilbene

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Moderate yield | |

| Ligand | PPh₃ | Stabilizes Pd | |

| Solvent | DMF | 55–65% yield |

Formation of Tetraarylpentaborates

The compound participates in self-condensation to form pentaborate clusters under controlled hydration:

Structural Features

-

Boron Coordination : Tetrahedral geometry confirmed by XRD .

-

Hydrolysis Stability : Methyl groups enhance steric protection, slowing hydrolysis .

Acidity and Hydrolytic Behavior

The fluorine substituent significantly lowers pKa (≈8.2) compared to non-fluorinated analogs (≈9.5) .

Hammett Correlation

(σ = substituent constant; R² = 0.94)

Hydrolysis Rate

| Condition | Half-Life (h) | Notes |

|---|---|---|

| pH 7.4, 25°C | 48 | Stable in buffers |

| pH 10, 25°C | 12 | Rapid decomposition |

Reactions with Amines and Imines

Forms boronate complexes with amines, enabling applications in dynamic covalent chemistry:

Example

| Amine Type | Stability Constant (log K) | Application |

|---|---|---|

| Aliphatic amines | 2.8–3.5 | Drug delivery systems |

| Aromatic amines | 4.1–4.9 | Sensor development |

科学研究应用

Drug Delivery Systems

One of the primary applications of (4-Fluoro-3,5-dimethylphenyl)boronic acid is in the development of smart drug delivery systems. Its ability to form reversible covalent bonds with diols makes it suitable for creating glucose-responsive drug delivery systems. For instance, chitosan conjugates with this compound have been explored for insulin delivery. These systems demonstrate a glucose-dependent release profile, enhancing insulin delivery in hyperglycemic conditions, which is particularly beneficial for Type 1 diabetes management .

Cancer Treatment

The compound has also shown potential in cancer therapy. Studies have reported that this compound derivatives can be used to modify nanoparticles for targeted drug delivery to tumor sites. This modification improves the efficacy of chemotherapeutic agents by enhancing their accumulation at the tumor site while minimizing systemic toxicity . For example, conjugates of this boronic acid with doxorubicin-loaded nanoparticles have exhibited superior efficacy in restricting tumor growth compared to non-conjugated formulations .

Antimicrobial Activity

Research indicates that boronic acids possess antimicrobial properties. Compounds derived from this compound have been evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit vital enzymatic processes .

Smart Materials

This compound has been utilized in the synthesis of smart materials that respond to environmental stimuli such as pH and glucose levels. These materials are particularly useful in biomedical applications where controlled release is critical. For instance, polymeric materials functionalized with this boronic acid have been developed for use in tissue engineering and regenerative medicine .

Flame Retardants

Another innovative application involves the use of this compound in developing flame-retardant materials. Boron-containing compounds are known for their flame-retardant properties, making them suitable for incorporation into various polymers used in construction and textiles .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including the reaction of 4-fluoro-3,5-dimethylphenyl compounds with boron reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

作用机制

The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and an aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are typically related to its ability to interact with specific enzymes or receptors, modulating their activity .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares (4-Fluoro-3,5-dimethylphenyl)boronic acid with analogous compounds, emphasizing substituent effects and molecular properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Physicochemical Properties |

|---|---|---|---|---|

| This compound | C₈H₁₀BFO₂ | 167.97 | 4-F, 3,5-diMe | Moderate steric hindrance, lipophilic |

| 3,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | 3,5-diF | High reactivity due to electron-withdrawing F groups |

| 3,5-Dimethyl-4-methoxyphenylboronic acid | C₉H₁₃BO₃ | 180.01 | 4-OMe, 3,5-diMe | Enhanced solubility in polar solvents |

| (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C₉H₁₁BO₅ | 209.99 | 4-CHO, 3,5-diOMe | Polar functional groups for conjugation |

| (3,5-Difluoro-4-propoxyphenyl)boronic acid | C₉H₁₁BF₂O₃ | 209.99 | 3,5-diF, 4-OPr | Altered solubility and steric profile |

| (4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid | C₁₀H₁₂BO₄ | 209.02 | 4-COOMe, 3,5-diMe | Carboxylic ester for further derivatization |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The fluorine atom in This compound increases electrophilicity at the boron center compared to methoxy or methyl groups, enhancing reactivity in cross-coupling reactions .

- Steric effects : The 3,5-dimethyl substitution in the target compound introduces moderate steric hindrance, which can slow reaction kinetics compared to less hindered analogs like 3,5-difluorophenylboronic acid .

- Solubility : Methoxy and formyl substituents (e.g., in 4-formyl-3,5-dimethoxyphenylboronic acid ) improve aqueous solubility, whereas methyl and fluorine groups increase lipophilicity .

生物活性

(4-Fluoro-3,5-dimethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-fluoro-3,5-dimethylphenyl derivatives with boronic acid precursors. The resulting compound features a boronic acid functional group that allows for reversible covalent bonding with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and modulation of metabolic pathways .

2.1 Enzyme Inhibition

This compound has been shown to inhibit various enzymes, particularly serine proteases. By forming reversible covalent bonds with the active sites of these enzymes, the compound effectively blocks substrate access, leading to reduced enzymatic activity. This mechanism is valuable for studying enzyme function and regulation in biochemical pathways .

2.2 Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : It modulates signaling pathways by inhibiting kinases, which alters phosphorylation patterns and downstream signaling events.

- Gene Expression : The interaction with transcription factors can lead to changes in gene transcription and protein synthesis, impacting cellular metabolism and function .

3. Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

- Covalent Bonding : The ability to form reversible covalent bonds with biomolecules allows for both inhibition and activation of specific enzymes.

- Regulatory Interactions : Binding to regulatory proteins can influence gene expression and metabolic processes, demonstrating its potential as a therapeutic agent.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids similar to this compound:

5. Applications in Drug Design

The unique properties of this compound make it a valuable candidate in drug design:

- Pharmaceutical Intermediates : Its ability to interact with biological targets positions it as a key intermediate in the development of new therapeutics.

- Bioactive Agents : The compound's diverse interactions with enzymes and receptors highlight its potential role as a bioactive agent in treating various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。